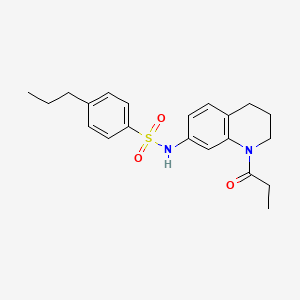

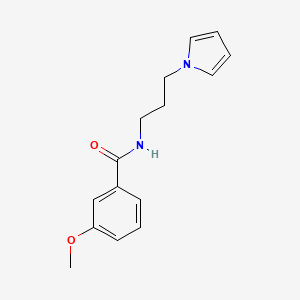

![molecular formula C19H15F3N2OS B2515684 N-[2-(2-フェニル-1,3-チアゾール-4-イル)エチル]-4-(トリフルオロメチル)ベンズアミド CAS No. 863512-85-0](/img/structure/B2515684.png)

N-[2-(2-フェニル-1,3-チアゾール-4-イル)エチル]-4-(トリフルオロメチル)ベンズアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide" is a structurally complex molecule that appears to be related to a family of benzamide derivatives with various biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related benzamide derivatives with different substituents and their biological activities, such as electrophysiological activity, fluorescence characteristics, inhibition of stearoyl-CoA desaturase-1 (SCD-1), gelation behavior, antifungal activity, and antimicrobial properties .

Synthesis Analysis

The synthesis of related benzamide derivatives typically involves multi-step reactions starting from commercially available raw materials. For example, the synthesis of N-substituted imidazolylbenzamides involves a key step of cyclization, followed by various functional group transformations . Similarly, the synthesis of N-(thiazol-2-yl)benzamide derivatives may involve cyclization of thioamide with chloroacetoacetate . These methods suggest that the synthesis of the compound would likely involve a cyclization step to form the thiazole ring, followed by the introduction of the benzamide moiety.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized by spectroscopic techniques such as NMR, IR, and mass spectrometry . The presence of a thiazole ring and a trifluoromethyl group in the compound of interest suggests that it would exhibit distinct spectroscopic features. The thiazole ring contributes to the molecule's rigidity and may influence its binding to biological targets, while the trifluoromethyl group could affect the molecule's lipophilicity and metabolic stability.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions depending on their substituents. For instance, the presence of a thiazole ring can be crucial for the antimicrobial activity, as seen in the synthesis of N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides . The electrophilic carbonyl group in the benzamide moiety can also be involved in reactions with nucleophiles, potentially leading to the formation of new derivatives with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of a thiazole ring and a trifluoromethyl group in the compound of interest would likely result in a molecule with a relatively high degree of lipophilicity, which could affect its solubility and permeability across biological membranes. The photophysical properties of related compounds, such as fluorescence characteristics, are also determined by the nature of the substituents on the benzamide and thiazole rings .

科学的研究の応用

抗酸化活性

チアゾール誘導体は合成され、そのインビトロ抗酸化特性についてスクリーニングされています。 合成された化合物のいくつかは、強力な抗酸化活性を示しています .

抗菌活性

チアゾールは、抗菌薬であるスルファチアゾールなど、多くの強力な生物活性化合物に見られます .

抗レトロウイルス活性

HIV/AIDSの治療に使用される抗レトロウイルス薬であるリトナビルは、チアゾール部分を含んでいます .

抗真菌活性

抗癌活性

チアゾールは、さまざまな抗癌薬に見られます。 たとえば、ダブラフェニブ、ダサチニブ、パテラミドA、イキサベピロン、エポチロンは、チアゾール核を含む臨床的に使用されている抗癌薬の例です . さらに、特定のチアゾール誘導体は、前立腺癌に強力な効果を示しています .

抗炎症活性

チアゾール誘導体は、抗炎症作用を持つことがわかっています .

神経保護活性

チアゾール誘導体は、神経保護作用を持つことがわかっています .

抗腫瘍または細胞毒性活性

作用機序

Target of Action

Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole derivatives, in general, have diverse solubility and stability properties, which can influence their pharmacokinetic behavior .

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of thiazole derivatives .

特性

IUPAC Name |

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N2OS/c20-19(21,22)15-8-6-13(7-9-15)17(25)23-11-10-16-12-26-18(24-16)14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHWNRCBQOHRDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2515603.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2515606.png)

![N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B2515607.png)

![N-Methyl-N-[(3-methylimidazol-4-yl)methyl]prop-2-enamide](/img/structure/B2515608.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2515610.png)

![5-chloro-N-({2-[(4-methylpiperidin-1-yl)methyl]phenyl}methyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2515614.png)

![N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2515621.png)